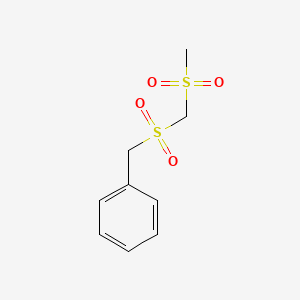
Mesylmethyl(benzyl)sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mesylmethyl(benzyl)sulfone is a member of the class of benzenes that is benzene substituted by a [(methanesulfonyl)methanesulfonyl]methyl group. It has a role as a metabolite. It is a sulfone and a member of benzenes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Green Synthesis of Sulfonamides
A novel, environmentally benign method for the direct coupling of sulfonamides and alcohols has been developed, utilizing mesylmethyl(benzyl)sulfone derivatives. This process involves a domino dehydrogenation-condensation-hydrogenation sequence and is significant for its high yield and efficiency in producing sulfonamide derivatives, which are important intermediates in drug synthesis (Shi et al., 2009).
Synthesis of Vinyl Sulfone-Modified Carbohydrates
Benzyl or trityl protected α- and β-anomers of vinyl sulfone-modified pent-2-enofuranosides and hex-2-enopyranosides have been synthesized starting from mesylmethyl(benzyl)sulfone derivatives. These compounds are highly reactive Michael acceptors, useful for accessing carbohydrate-based synthons (Sanki & Pathak, 2003).
Copper-Catalyzed C-H Sulfonyloxylation
In a study exploring copper-catalyzed C-H sulfonyloxylation, mesylmethyl(benzyl)sulfone derivatives were used to generate aryl sulfonates. These sulfonates were then converted to phenols or used in cross-coupling reactions, highlighting the versatility of mesylmethyl(benzyl)sulfone in organic synthesis (Huang et al., 2017).
Synthesis of Polycyclics
The synthesis of benzosultine-sulfone as an o-xylylene precursor, using mesylmethyl(benzyl)sulfone derivatives, has been investigated. This precursor is significant for synthesizing unsymmetrically functionalized polycyclics through Diels-Alder chemistry (Kotha & Chavan, 2010).
Palladium Catalyzed Arylation and Benzylation
In a study, mesylmethyl(benzyl)sulfone derivatives were used for the arylation and benzylation of nitroarenes, expanding the scope of electrophiles for nitroarene arylations and benzylations (Yi et al., 2017).
Biological and Pharmacological Applications
Anticancer Activity
Sulfonates, including mesylates like mesylmethyl(benzyl)sulfone, have shown a variety of biological activities. A particular compound, 3β-acetoxy-17-methanesulfonyloxy-16,17-secoandrost-5-ene-16-nitrile, demonstrated anti-proliferative effects against human breast and prostate cancer cell lines (Oklješa et al., 2019).
Sulfonated Poly(ether sulfone)s for Fuel Cells
New locally and densely sulfonated poly(ether sulfone)s, prepared from mesylmethyl(benzyl)sulfone derivatives, have been developed for fuel cell applications. They have shown promise due to their phase-separated structures, which enhance proton conduction (Matsumoto et al., 2009).
Catalytic and Material Applications
Catalysis in Esterification
Sulfonic acid functionalized mesoporous benzene-silica with mesylmethyl(benzyl)sulfone derivatives showed catalytic activity in the esterification of acetic acid with ethanol. This highlights its potential as a catalyst in organic synthesis (Yang et al., 2005).
Catalytic Oligomerization
Benzyl sulfonic acid siloxane, derived from mesylmethyl(benzyl)sulfone, has been used for the oligomerization of isobutene, showing its applicability in industrial chemical processes (Saus & Schmidl, 1985).
Ionic-Liquid-Based Catalysis
An ionic-liquid-based periodic mesoporous organosilica containing sulfonic acid, derived from mesylmethyl(benzyl)sulfone, was used as a nanocatalyst in the esterification of carboxylic acids with alcohols. It exhibited superior activity and reusability (Elhamifar et al., 2014).
Propiedades
Nombre del producto |
Mesylmethyl(benzyl)sulfone |
|---|---|
Fórmula molecular |
C9H12O4S2 |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
methylsulfonylmethylsulfonylmethylbenzene |
InChI |
InChI=1S/C9H12O4S2/c1-14(10,11)8-15(12,13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clave InChI |
YMEITWSIAATQMM-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)CS(=O)(=O)CC1=CC=CC=C1 |
SMILES canónico |
CS(=O)(=O)CS(=O)(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



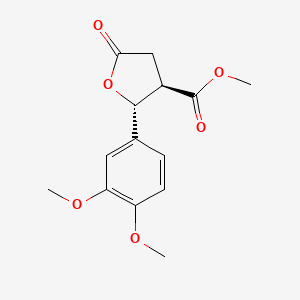
![[14]Annulene](/img/structure/B1253648.png)
![1-(3-chlorophenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea](/img/structure/B1253653.png)
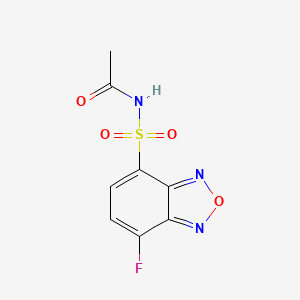
![4-[(1S)-1-hydroxy-2-{[(2R)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol](/img/structure/B1253655.png)
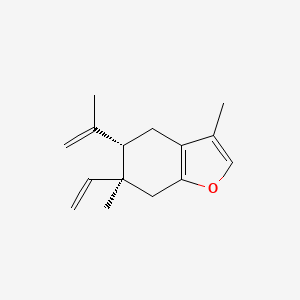
![methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B1253659.png)
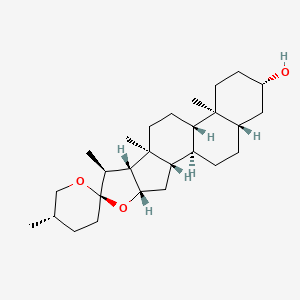
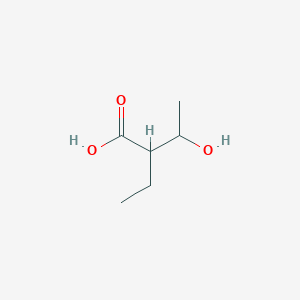
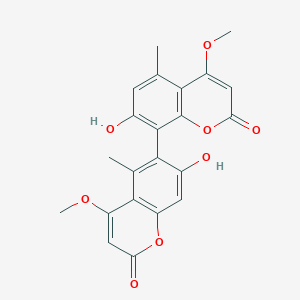
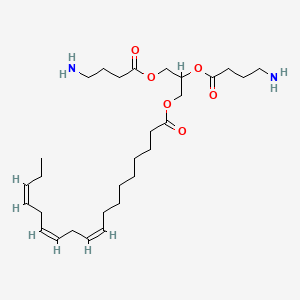
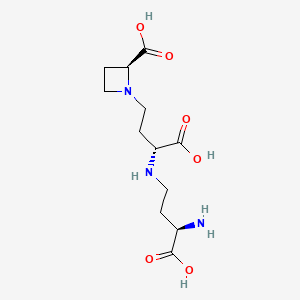
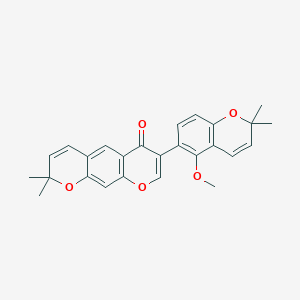
![5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B1253669.png)